5-(m-Tolyl)nicotinaldehyde CAS number and registry information
5-(m-Tolyl)nicotinaldehyde CAS number and registry information
The following technical monograph provides an in-depth analysis of 5-(m-Tolyl)nicotinaldehyde , a critical biaryl pyridine intermediate used in medicinal chemistry.
Advanced Scaffolds for Fragment-Based Drug Discovery (FBDD)[1]
Part 1: Executive Summary
5-(m-Tolyl)nicotinaldehyde (CAS 887973-66-2 ) is a functionalized biaryl pyridine scaffold.[1][2] Structurally, it consists of a pyridine ring substituted at the C3 position with a formyl group (aldehyde) and at the C5 position with a meta-tolyl moiety. This compound serves as a "privileged structure" in drug discovery, particularly in the synthesis of kinase inhibitors (e.g., p38 MAPK, VEGFR) where the biaryl geometry allows for precise orientation within hydrophobic ATP-binding pockets.
Its aldehyde functionality acts as a versatile "warhead" for further diversification via reductive amination, olefination, or heterocycle formation, making it an essential tool for Lead Optimization and Structure-Activity Relationship (SAR) studies.
Part 2: Chemical Identity & Registry
| Parameter | Technical Specification |
| Chemical Name | 5-(3-Methylphenyl)pyridine-3-carbaldehyde |
| Common Name | 5-(m-Tolyl)nicotinaldehyde |
| CAS Number | 887973-66-2 |
| Molecular Formula | C₁₃H₁₁NO |
| Molecular Weight | 197.23 g/mol |
| SMILES | Cc1cccc(c1)c2cncc(c2)C=O |
| InChI Key | BTZNYANYLFRDHW-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
| Predicted LogP | 2.63 |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
Part 3: Synthesis & Manufacturing
Strategic Route: Suzuki-Miyaura Cross-Coupling
The most authoritative and scalable method for synthesizing 5-(m-Tolyl)nicotinaldehyde involves the palladium-catalyzed cross-coupling of 5-bromonicotinaldehyde with 3-methylphenylboronic acid .[1] This route is preferred over direct formylation of biaryls due to the sensitivity of the aldehyde group and the regioselectivity required.
Experimental Protocol
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Scale: 10.0 mmol
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Reaction Type: Palladium(0)-catalyzed C-C bond formation.[1]
Reagents:
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Substrate A: 5-Bromonicotinaldehyde (1.86 g, 10 mmol)
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Substrate B: 3-Methylphenylboronic acid (1.50 g, 11 mmol, 1.1 equiv)
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
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Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution.
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Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio).
Step-by-Step Methodology:
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Inertion: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon (Ar) for 15 minutes.
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Solvation: Charge the flask with 5-Bromonicotinaldehyde and 3-Methylphenylboronic acid. Dissolve in degassed DME (30 mL).
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Activation: Add the Pd(PPh₃)₄ catalyst rapidly under a positive stream of Argon. Stir for 5 minutes until the solution turns pale yellow/orange.
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Basification: Add the degassed 2.0 M Na₂CO₃ solution (10 mL). The biphasic mixture will likely darken.
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Reflux: Heat the reaction mixture to 85°C (oil bath temperature) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.
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Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Visualizing the Synthesis Workflow
The following diagram illustrates the catalytic cycle and process flow for this synthesis.
Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of CAS 887973-66-2.[1]
Part 4: Applications in Drug Discovery
Privileged Scaffold for Kinase Inhibition
The 3,5-disubstituted pyridine motif mimics the adenine ring of ATP, allowing it to function as a hinge-binding scaffold in kinase inhibitors.[1]
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Mechanism: The pyridine nitrogen (N1) can accept a hydrogen bond from the backbone amide of the kinase hinge region.
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Role of m-Tolyl: The 3-methylphenyl group at position 5 typically occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region, improving selectivity and potency compared to unsubstituted analogs.[1]
Fragment-Based Drug Discovery (FBDD)
Researchers utilize 5-(m-Tolyl)nicotinaldehyde as a high-value fragment.[1]
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Aldehyde Vector: The aldehyde group allows for rapid "growing" of the molecule.
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Reductive Amination: Access to benzylic amines.
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Wittig Reaction: Access to vinyl linkers.
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Cyclization: Precursor to fused ring systems like pyrido[3,4-d]pyrimidines.
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Retrosynthetic Logic Diagram
Figure 2: Retrosynthetic utility of the aldehyde moiety in generating complex bioactive molecules.
Part 5: Analytical Specifications
To ensure the integrity of the compound for biological testing, the following analytical criteria must be met:
| Test | Acceptance Criteria | Method |
| HPLC Purity | ≥ 97.0% (Area %) | C18 Column, ACN/Water gradient |
| ¹H NMR | Consistent with structure | 400 MHz, CDCl₃ or DMSO-d₆ |
| Mass Spec | [M+H]⁺ = 198.2 ± 0.1 | ESI-MS (Positive Mode) |
| Appearance | No visible dark impurities | Visual Inspection |
Key ¹H NMR Signals (Predicted):
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Pyridine C2-H & C6-H: Two doublets/singlets downfield (8.8–9.2 ppm).[1]
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m-Tolyl Methyl (-CH₃): Singlet at ~2.45 ppm.[1]
Part 6: Safety & Handling (GHS)
Signal Word: WARNING
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocol: Always handle inside a fume hood. Wear nitrile gloves and safety goggles. Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation of the aldehyde to the corresponding carboxylic acid (5-(m-tolyl)nicotinic acid).
References
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Fluorochem. "5-(m-Tolyl)nicotinaldehyde Product Sheet." Fluorochem.co.uk. Accessed October 26, 2023. Link
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BLD Pharm. "Product 887973-66-2 Data." Bldpharm.com. Accessed October 26, 2023. Link
-
BenchChem. "Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde: Application Notes." Benchchem.com. (Analogous Suzuki Protocol). Accessed October 26, 2023. Link
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PubChem. "Pyridine-3-carbaldehyde Compound Summary."[1][5][6][7] National Library of Medicine. Accessed October 26, 2023. Link
Sources
- 1. 500-22-1|Nicotinaldehyde|BLD Pharm [bldpharm.com]
- 2. parchem.com [parchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-Methylpyridine-3-carboxaldehyde CAS#: 100910-66-5 [m.chemicalbook.com]
- 5. 5-Methoxy-2-(trifluoromethyl)nicotinaldehyde | C8H6F3NO2 | CID 129958045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-(4-Formylphenyl)nicotinaldehyde | C13H9NO2 | CID 2764560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methylidenecyclohex-3-ene-1,3-dicarbaldehyde | C9H10O2 | CID 16046526 - PubChem [pubchem.ncbi.nlm.nih.gov]
